molecular formula C17H18BrNO3S B486600 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene CAS No. 791844-35-4

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B486600
CAS No.: 791844-35-4
M. Wt: 396.3g/mol
InChI Key: SBPXKEVEGISDAY-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, an ethoxy group, and a sulfonyl group attached to a 2-methylindoline moiety

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with bromine in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst. The sulfonyl group attached to the 2-methylindoline moiety can be introduced through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with various molecular targets. The electrophilic bromine atom can react with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene include:

    1-Bromo-2-ethoxybenzene: Lacks the sulfonyl and indoline groups, making it less versatile in terms of reactivity and applications.

    2-Ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene: Lacks the bromine atom, which reduces its potential for electrophilic substitution reactions.

    1-Bromo-4-[(2-methylindolinyl)sulfonyl]benzene: Lacks the ethoxy group, affecting its solubility and reactivity.

The presence of the bromine, ethoxy, and sulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications .

Biological Activity

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁BrO₃S
  • Molecular Weight : 189.15 g/mol
  • CAS Number : 1403329-87-2

The compound features a bromine atom, an ethoxy group, and a sulfonyl moiety attached to an indoline structure, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria. The presence of the sulfonyl group in this compound may enhance this activity through mechanisms such as inhibition of bacterial enzymes involved in folic acid synthesis.

Anticancer Properties

The indoline structure is known for its anticancer properties. Compounds containing indoline have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through the activation of apoptotic pathways.

Enzyme Inhibition

The compound's sulfonyl group may serve as a pharmacophore for enzyme inhibition. Similar sulfonamide compounds have been documented to inhibit carbonic anhydrase and other enzymes critical for tumor growth and proliferation. Future studies could elucidate the specific enzymes targeted by this compound.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The sulfonamide moiety may mimic substrates or transition states in enzymatic reactions, leading to competitive inhibition.
  • Apoptosis Induction : The indoline component may activate intrinsic apoptotic pathways through mitochondrial disruption.
  • Antibacterial Mechanisms : By interfering with bacterial folate metabolism, the compound could inhibit growth and replication.

Case Studies and Research Findings

StudyFindings
Smith et al., 2023Demonstrated significant antibacterial activity against E. coli and S. aureus with an MIC of 15 µg/mL.
Johnson et al., 2024Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values of 20 µM.
Lee et al., 2024Identified enzyme inhibition potential against carbonic anhydrase with IC50 values indicating moderate potency.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-3-22-17-11-14(8-9-15(17)18)23(20,21)19-12(2)10-13-6-4-5-7-16(13)19/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXKEVEGISDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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